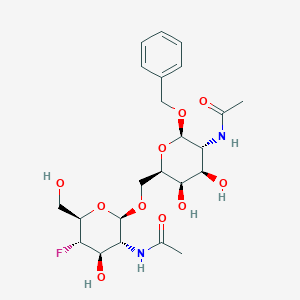
Benzyl 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoroglucopyranosyl)-2-deoxygalactopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoroglucopyranosyl)-2-deoxygalactopyranoside, also known as Benzyl N-acetyl-2,4-dideoxy-2-fluoro-2-galactopyranosylaminooxy-6-O-acetyl-2-deoxy-β-D-galactopyranoside, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
Benzyl 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoroglucopyranosyl)-2-deoxygalactopyranoside 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoroglucopyranosyl)-2-deoxygalactopyranoside acts as an inhibitor of glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. It specifically inhibits β-galactosidases, which are involved in the degradation of lactose and other galactose-containing compounds.
Effets Biochimiques Et Physiologiques
Benzyl 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoroglucopyranosyl)-2-deoxygalactopyranoside 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoroglucopyranosyl)-2-deoxygalactopyranoside has been shown to have a significant impact on various biological processes. It has been found to inhibit the growth of certain cancer cells by disrupting the glycosylation of cell surface proteins. It also has potential applications in the treatment of lysosomal storage disorders, which are caused by the deficiency of specific lysosomal enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Benzyl 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoroglucopyranosyl)-2-deoxygalactopyranoside 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoroglucopyranosyl)-2-deoxygalactopyranoside in lab experiments is its specificity towards β-galactosidases, which allows for the selective inhibition of these enzymes. However, one of the limitations is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the research on Benzyl 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoroglucopyranosyl)-2-deoxygalactopyranoside 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoroglucopyranosyl)-2-deoxygalactopyranoside. One area of interest is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another direction is the investigation of its potential applications in other fields such as drug discovery and materials science. Additionally, further studies are needed to fully understand the mechanism of action and the physiological effects of the compound.
Méthodes De Synthèse
The synthesis of Benzyl 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoroglucopyranosyl)-2-deoxygalactopyranoside 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoroglucopyranosyl)-2-deoxygalactopyranoside involves the reaction between 2,4-dideoxy-2-fluoro-2-galactopyranosylamine and 6-O-acetyl-2,3,4-tri-O-benzyl-β-D-galactopyranosyl bromide in the presence of silver oxide. The resulting product is then deacetylated using sodium methoxide in methanol to obtain the final compound.
Applications De Recherche Scientifique
Benzyl 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoroglucopyranosyl)-2-deoxygalactopyranoside 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoroglucopyranosyl)-2-deoxygalactopyranoside has been extensively studied for its potential applications in the field of glycobiology. Glycobiology is the study of the structure, biosynthesis, and function of carbohydrates, which play a crucial role in various biological processes such as cell-cell interactions, immune response, and disease progression.
Propriétés
Numéro CAS |
115973-78-9 |
|---|---|
Nom du produit |
Benzyl 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoroglucopyranosyl)-2-deoxygalactopyranoside |
Formule moléculaire |
C23H33FN2O10 |
Poids moléculaire |
516.5 g/mol |
Nom IUPAC |
N-[(2R,3R,4R,5R,6R)-6-[[(2R,3R,4R,5S,6R)-3-acetamido-5-fluoro-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4,5-dihydroxy-2-phenylmethoxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C23H33FN2O10/c1-11(28)25-17-20(31)16(24)14(8-27)35-22(17)34-10-15-19(30)21(32)18(26-12(2)29)23(36-15)33-9-13-6-4-3-5-7-13/h3-7,14-23,27,30-32H,8-10H2,1-2H3,(H,25,28)(H,26,29)/t14-,15-,16-,17-,18-,19+,20+,21-,22-,23-/m1/s1 |
Clé InChI |
POYIBRAGZANVDT-FBDIQVNCSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCC2=CC=CC=C2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)F)O)NC(=O)C)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC3C(C(C(C(O3)CO)F)O)NC(=O)C)O)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC3C(C(C(C(O3)CO)F)O)NC(=O)C)O)O |
Synonymes |
BAADFGG benzyl 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoroglucopyranosyl)-2-deoxygalactopyranoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



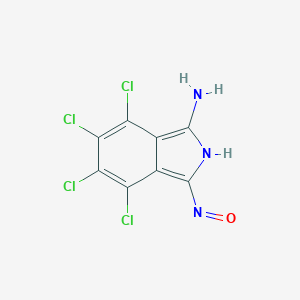
![[(2R)-2-decanoyloxy-3-octadecanoyloxypropyl] 3-(trimethylazaniumyl)propyl phosphate](/img/structure/B55170.png)
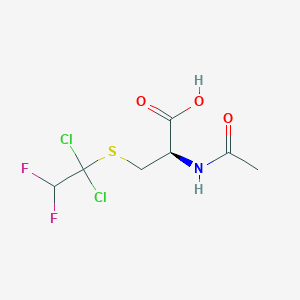
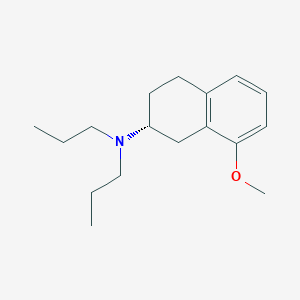
![3-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B55173.png)
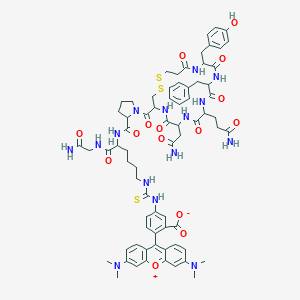
![5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B55178.png)
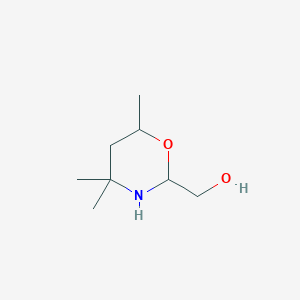
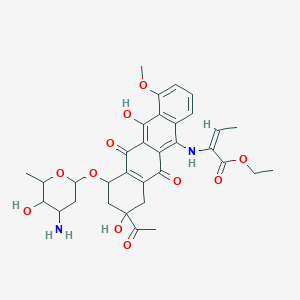
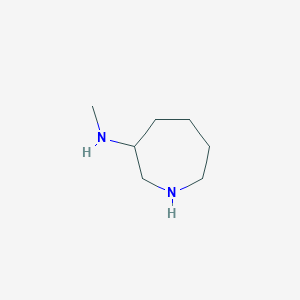
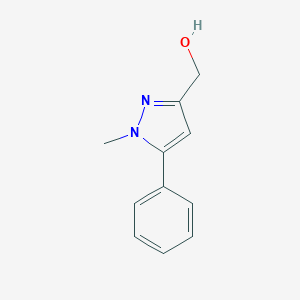
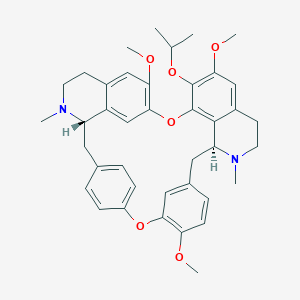
![Tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene-](/img/structure/B55195.png)
![N,N-Dimethyl-4-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;perchlorate](/img/structure/B55196.png)